molecular formula C23H28N6O3 B2927094 8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900266-03-7

8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2927094
CAS No.: 900266-03-7
M. Wt: 436.516
InChI Key: QOXGOUXJQJSVFH-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Receptor Affinity

Compounds within the imidazo[2,1-f]purine-2,4-dione class, including derivatives similar to the mentioned compound, have been extensively studied for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Such compounds have shown promising results in preclinical models for their potential anxiolytic and antidepressant activities. For example, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives, demonstrating potent 5-HT1A receptor ligands with anxiolytic-like and antidepressant-like activities in mouse models, comparable to the effects of diazepam and imipramine, respectively (Zagórska et al., 2009). Such findings highlight the potential of this chemical class in developing new therapeutic agents targeting mental health disorders.

Structural Insights and Molecular Design

Another aspect of research focuses on the structural analysis and synthesis of this compound class to understand the geometric and electronic factors contributing to their biological activity. Studies such as those by Karczmarzyk et al. (1995) provide valuable insights into the molecular geometry and conformations that are key to the compound's interaction with biological targets (Karczmarzyk et al., 1995). Such detailed structural analyses are crucial for the rational design of more effective and selective drugs.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-8-7-9-18(14-17)32-3)25(2)23(31)27(21(19)30)13-12-26-10-5-4-6-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXGOUXJQJSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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